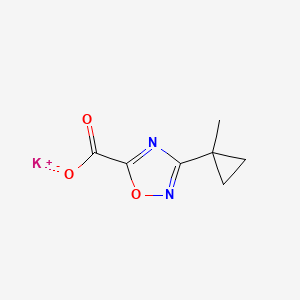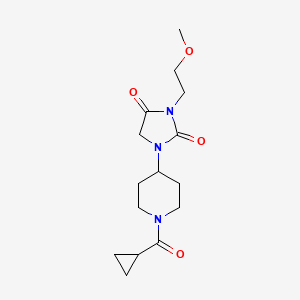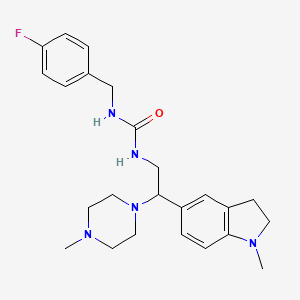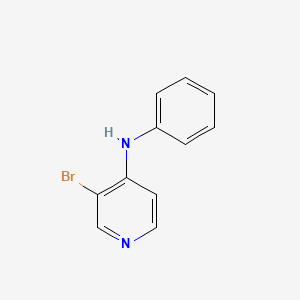
N-Phenyl-3-bromopyridine-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Phenyl-3-bromopyridine-4-amine” is a compound that is part of the pyridine family. Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyridine derivatives often involves catalytic reactions. For instance, the Suzuki cross-coupling reaction has been used to synthesize novel pyridine derivatives . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a pyridine ring, which is a six-membered ring with two nitrogen atoms. The “3-bromo” indicates a bromine atom attached at the third position of the pyridine ring, and the “4-amine” indicates an amine group (-NH2) attached at the fourth position .Chemical Reactions Analysis
Pyridine derivatives, including “this compound”, can participate in various chemical reactions. For example, they can undergo Suzuki cross-coupling reactions . Additionally, they can participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Amines, such as “this compound”, can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them . The specific physical and chemical properties of “this compound” were not found in the search results.Applications De Recherche Scientifique
Catalysis and Synthesis Reactions N-Phenyl-3-bromopyridine-4-amine serves as a precursor in various synthesis reactions, particularly in catalysis involving copper. For example, it is used in the amination of aryl halides under Cu2O catalysis, highlighting its role in generating aminopyridines efficiently. This process features low catalyst loading, mild reaction temperatures, and low reaction pressure, indicating its efficiency and sustainability in organic synthesis (Lang et al., 2001).
Material Science Applications In material science, this compound derivatives have been explored for intercalation into α-titanium hydrogen phosphate. This intercalation significantly expands the interlamellar distance, suggesting potential applications in energy storage materials and catalysts (Nunes & Airoldi, 1999).
Photoredox Catalysis The compound has also been investigated in redox-activated amines for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation enabled by metal-free photoredox catalysis. This highlights its utility in developing new methods for constructing complex organic frameworks, which are essential in pharmaceuticals and materials chemistry (Ociepa et al., 2018).
Polymorph Studies Research into the polymorphs of N-Phenylpyridin-4-amine, closely related to this compound, provides insights into molecular structures and stability, which are crucial for the development of pharmaceuticals and fine chemicals. The identification of stable phases at room temperature can inform the design and storage of chemical products (Okuno & Umezono, 2014).
Environmental Applications Additionally, this compound derivatives have been studied for CO2 capture. A specific ionic liquid reacting reversibly with CO2 to form a carbamate salt showcases the potential of this compound derivatives in addressing environmental challenges like greenhouse gas emissions (Bates et al., 2002).
Safety and Hazards
Orientations Futures
Research on pyridine derivatives, including “N-Phenyl-3-bromopyridine-4-amine”, is ongoing. For instance, there is interest in the development of new synthetic methods, such as the catalytic protodeboronation of pinacol boronic esters . Additionally, there is interest in exploring the pharmacological potential of these compounds .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity . Therefore, it is possible that 3-bromo-N-phenylpyridin-4-amine may also target cancer cells or related pathways.
Mode of Action
Based on the structural similarity to other compounds, it might interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Based on the structural similarity to other compounds, it might induce changes at the molecular and cellular levels that contribute to its biological effects .
Action Environment
Like other compounds, its action and efficacy might be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
3-bromo-N-phenylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMYJFMOWMYRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

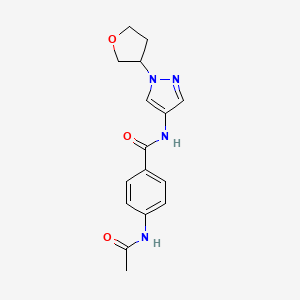
![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)
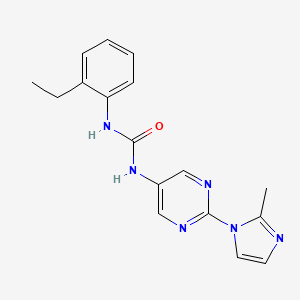

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

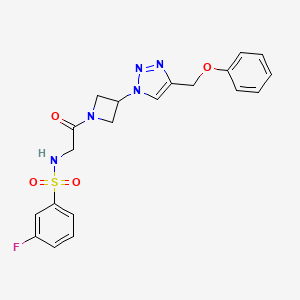
![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)
